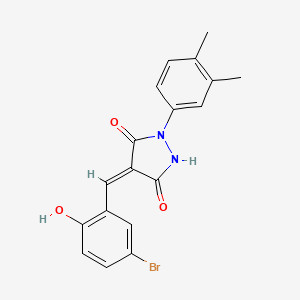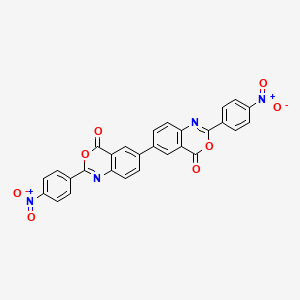
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate, also known as BMB, is a chemical compound that has been widely used in scientific research. BMB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in various cellular signaling pathways.
Mecanismo De Acción
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate exerts its inhibitory effect on PTPs by covalently modifying the active site cysteine residue of the enzyme. This modification leads to the irreversible inactivation of the enzyme, thereby disrupting the cellular signaling pathways that depend on PTP activity.
Biochemical and physiological effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells. It has also been shown to enhance insulin signaling and improve glucose tolerance in animal models of diabetes. This compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate is a potent and selective inhibitor of PTPs, making it a valuable tool compound for studying various cellular signaling pathways. However, its irreversible mode of action can limit its use in certain experiments. Additionally, the complex synthesis of this compound can make it difficult to obtain in large quantities.
Direcciones Futuras
The use of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate in scientific research is likely to continue to expand in the future. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the use of this compound in combination with other compounds to target multiple signaling pathways simultaneously. Finally, the use of this compound in animal models of disease is an area of active research, with the potential for the development of new therapeutics.
Métodos De Síntesis
The synthesis of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate involves several steps, including the reaction of 4-bromo-2-nitrophenol with morpholine, followed by the reaction of the resulting nitro compound with thioamide. The final step involves the reaction of the resulting thioamide with 2,4-dichlorobenzoyl chloride. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2,4-dichlorobenzoate has been widely used as a tool compound in scientific research. Its ability to inhibit PTPs has been exploited to study various cellular signaling pathways. For example, this compound has been used to investigate the role of PTPs in insulin signaling, cancer progression, and immune response. This compound has also been used to study the regulation of ion channels and neurotransmitter receptors.
Propiedades
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2NO3S/c19-11-1-4-16(14(9-11)17(26)22-5-7-24-8-6-22)25-18(23)13-3-2-12(20)10-15(13)21/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYHKJIUGPPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)



![2-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}-1,3-thiazole](/img/structure/B5010248.png)
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010254.png)
![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)

![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
amine oxalate](/img/structure/B5010292.png)
![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)
